Nor NOHA monoacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

nor-NOHA (单乙酸酯) 的合成通常涉及 nor-L-精氨酸的羟基化最后一步是脱除氨基和羧基以得到 nor-NOHA (单乙酸酯) .

工业生产方法

nor-NOHA (单乙酸酯) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件以确保最终产品的稳定性和质量。 该化合物通常以固体形式生产,并在特定条件下储存以保持其稳定性 .

化学反应分析

反应类型

nor-NOHA (单乙酸酯) 经历多种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成各种氧化产物。

还原: 还原反应可以将 nor-NOHA (单乙酸酯) 转化为其还原形式。

常见试剂和条件

用于 nor-NOHA (单乙酸酯) 反应的常见试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在受控温度和 pH 条件下进行以确保预期结果 .

形成的主要产物

从 nor-NOHA (单乙酸酯) 反应中形成的主要产物取决于具体的反应条件。 例如,氧化反应可能产生各种氧化衍生物,而还原反应可以产生化合物的还原形式 .

科学研究应用

nor-NOHA (单乙酸酯) 具有广泛的科学研究应用,包括:

化学: 用作各种化学反应和研究中的试剂。

生物学: 用于细胞过程和酶抑制研究。

医学: 研究其在癌症、心血管疾病和免疫疾病等疾病中的潜在治疗作用。

工业: 用于开发新的药物和治疗剂

作用机制

nor-NOHA (单乙酸酯) 通过选择性抑制精氨酸酶发挥其作用。这种抑制导致 L-精氨酸水平升高,L-精氨酸是产生一氧化氮的底物。 一氧化氮在各种生理过程中起着至关重要的作用,包括血管舒张、免疫反应和神经传递 .

相似化合物的比较

类似化合物

Nω-羟基-L-精氨酸: 另一种具有类似生物学效应的强效精氨酸酶抑制剂。

α-二氟甲基鸟氨酸: 用于治疗某些癌症的精氨酸酶抑制剂。

沙奇宁: 一种植物来源的精氨酸酶抑制剂,具有潜在的治疗应用.

独特性

nor-NOHA (单乙酸酯) 由于其作为精氨酸酶抑制剂的高选择性和效力而独一无二。 它对人 II 型精氨酸酶的抑制选择性比 I 型高十倍,使其成为科学研究和潜在治疗应用的宝贵工具 .

生物活性

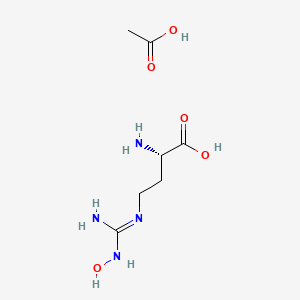

Nor NOHA monoacetate, chemically known as (2S)-2-Amino-4-[[(hydroxyamino)iminomethyl]amino]butanoic acid monoacetate, is a potent and selective arginase inhibitor . This compound has garnered attention in biomedical research due to its significant role in modulating L-arginine metabolism, which is crucial for various physiological processes, including nitric oxide (NO) synthesis and vascular function.

This compound functions primarily by inhibiting the enzyme arginase, which catalyzes the hydrolysis of L-arginine into urea and L-ornithine. By inhibiting arginase, Nor NOHA increases the availability of L-arginine for nitric oxide synthase, thereby promoting increased production of nitric oxide. This mechanism is particularly important in contexts such as vasodilation and immune response modulation .

Key Characteristics:

- IC50: Approximately 2 μM

- Selectivity: Ten-fold selectivity for human type II arginase over type I arginase

- Inhibition Type: Reversible and competitive inhibitor

Biological Effects

-

Vasodilation:

- This compound has been shown to enhance the effects of acetylcholine on isolated arterial rings, indicating its potential to promote vasodilation. In studies involving rat models, it significantly augmented the tolerance to acetylcholine-induced vasorelaxation, showcasing its role in endothelium-dependent relaxation mechanisms .

- Cancer Research:

- Nitric Oxide Production:

Table 1: Summary of Biological Activities

Case Study: Tumor Growth Inhibition

In a controlled experiment, mice were injected with 1 × 10^6 3LL cells subcutaneously. Daily injections of Nor NOHA at doses ranging from 20 mg/kg to 80 mg/kg resulted in a marked decrease in tumor size compared to untreated controls. The study highlighted the potential of Nor NOHA as an adjunct therapy in cancer treatment by targeting arginase activity to enhance anti-tumor immunity .

属性

IUPAC Name |

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H3,(H,3,4)/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUGHGOGNIYFKU-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。